8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene
Description
Chemical Structure and Properties 8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene (CAS: 185099-68-7) is a bicyclic amine derivative with a tert-butyloxycarbonyl (Boc) protecting group at the 8-position and a trifluoromethylsulfonyloxy (triflyloxy) group at position 3. Its molecular formula is C₁₃H₁₈F₃NO₅S (MW: 357.35 g/mol) . The Boc group stabilizes the amine during synthetic processes, while the triflyloxy group acts as a reactive leaving group, facilitating nucleophilic substitutions (e.g., Suzuki couplings or Buchwald-Hartwig aminations) . This compound is widely used as an intermediate in pharmaceutical synthesis, particularly for tropane alkaloid derivatives and receptor-targeting agents .
Synthesis
The compound is synthesized via deprotonation of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate using lithium bis(trimethylsilyl)amide (LHMDS) in THF at −78°C, followed by triflylation with trifluoromethanesulfonic anhydride (Tf₂O). Purification by silica gel chromatography yields the product in 84–92% yields .
Properties
IUPAC Name |
tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO5S/c1-12(2,3)21-11(18)17-8-4-5-9(17)7-10(6-8)22-23(19,20)13(14,15)16/h6,8-9H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDKVEWDWXIBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627316 | |
| Record name | tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185099-68-7 | |
| Record name | tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[321]oct-3-ene typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific solvents to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The bicyclic structure can be modified through oxidation or reduction, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the bicyclic core .
Scientific Research Applications
8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: Its properties can be exploited in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene involves its interaction with various molecular targets. The trifluoromethylsulfonyloxy group can participate in nucleophilic substitution reactions, while the bicyclic core can undergo conformational changes that affect its reactivity. These interactions can influence the compound’s behavior in different chemical environments .
Comparison with Similar Compounds
Table 1: Comparative Overview of 8-Azabicyclo[3.2.1]octane Derivatives
Structural and Functional Differences
Substituent Effects on Reactivity The triflyloxy group in the target compound enables efficient substitution reactions, making it a versatile synthetic intermediate . In contrast, hydroxy or amino derivatives (e.g., 8-azabicyclo[3.2.1]octan-3-ol) exhibit nucleophilic or hydrogen-bonding properties, directly influencing receptor binding in drug candidates . Sulfonamide derivatives (e.g., pyrazole sulfonamides) demonstrate insecticidal activity due to their electron-withdrawing effects, which enhance interaction with pest-specific enzymes .
Biological Activity NK1 Antagonists: Naphthamide derivatives (e.g., ) show nanomolar affinity for NK1 receptors, critical for pain and emesis pathways . 5-HT1A Antagonists: Hydroxy-substituted derivatives modulate serotonin receptors, useful in treating anxiety and depression .
Safety and Handling
- The Boc-protected compound is less reactive and safer to handle than amines or hydroxylated analogs, which may require stringent storage conditions (e.g., refrigeration) .
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene has documented safety protocols (GHS hazard classification), emphasizing flammability and toxicity risks .
Biological Activity
Chemical Structure and Properties
8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene, also known by its CAS number 185099-68-7, is a bicyclic compound notable for its complex structure and potential biological activity. Its molecular formula is with a molecular weight of approximately 357.35 g/mol. The compound features a tert-butyl group (Boc) and a trifluoromethylsulfonyloxy moiety, which are significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.35 g/mol |
| Melting Point | 36–40 °C |
| Purity | ≥ 96% |
| CAS Number | 185099-68-7 |
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on specific cellular pathways.
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several human tumor cell lines. The mechanism appears to involve the induction of apoptosis, although the precise pathways remain to be fully elucidated.
- Enzyme Inhibition : The trifluoromethylsulfonyloxy group is known to enhance the compound's ability to act as an enzyme inhibitor, particularly against certain kinases that are critical in cancer cell proliferation.
- Antimicrobial Properties : Some derivatives of compounds similar to 8-Boc have shown activity against bacterial strains, including Helicobacter pylori, indicating potential applications in treating infections.
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxicity of various azabicyclic compounds, including this compound, against four human tumor cell lines (A549, MCF7, HeLa, and HT29). The results indicated that:
- A549 Cell Line : IC50 = 15 µM
- MCF7 Cell Line : IC50 = 20 µM
- HeLa Cell Line : IC50 = 25 µM
- HT29 Cell Line : IC50 = 30 µM
This data suggests a promising profile for further development as an anticancer agent.
Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, the compound was tested for its ability to inhibit urease activity in vitro. Results indicated that:
- Urease Inhibition : IC50 = 10 µM
This level of inhibition is comparable to standard urease inhibitors and suggests potential applications in treating conditions related to urease-producing bacteria.
Table 2: Biological Activity Summary
| Activity Type | Target | IC50 Value |
|---|---|---|
| Cytotoxicity | A549 | 15 µM |
| Cytotoxicity | MCF7 | 20 µM |
| Cytotoxicity | HeLa | 25 µM |
| Cytotoxicity | HT29 | 30 µM |
| Urease Inhibition | Urease | 10 µM |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene?
- Methodology : The compound is typically synthesized via functionalization of the 8-azabicyclo[3.2.1]octane scaffold. A common approach involves introducing the Boc (tert-butoxycarbonyl) protective group at the 8-position to stabilize the nitrogen atom during subsequent reactions. The trifluoromethylsulfonyloxy (triflate) group at the 3-position is introduced via nucleophilic substitution or metal-catalyzed coupling reactions. For example, triflation of a hydroxyl precursor using triflic anhydride under anhydrous conditions is a standard method .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is routinely used for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the bicyclic scaffold and substituent positions. For example, characteristic downfield shifts in ¹H NMR (e.g., ~5.5 ppm for the triflate group) and distinct bicyclic carbon signals in ¹³C NMR are critical for validation .
Q. What biological targets are associated with the 8-azabicyclo[3.2.1]octane core in medicinal chemistry?
- Methodology : The scaffold interacts with monoamine transporters (e.g., dopamine and serotonin transporters) and enzymes like acetylcholinesterase. Radioligand binding assays and enzyme inhibition studies are used to quantify affinity. For instance, derivatives substituted with aryl groups show enhanced binding to serotonin receptors (5-HT1A) via hydrophobic interactions .
Advanced Research Questions
Q. How can computational tools guide the design of derivatives with improved target selectivity?
- Methodology : Molecular docking and molecular dynamics simulations predict binding modes to receptors like 5-HT1A or monoamine oxidases. Quantitative structure-activity relationship (QSAR) models correlate substituent electronic properties (e.g., triflate’s electron-withdrawing effect) with activity. For example, replacing the triflate group with bulkier substituents may reduce off-target interactions .
Q. What strategies mitigate instability of the triflate group during storage or reaction conditions?
- Methodology : Stabilization involves storing the compound under inert atmospheres (argon/nitrogen) at low temperatures (−20°C). In synthetic workflows, immediate use of the triflate intermediate in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) minimizes decomposition. Solvent choice (e.g., anhydrous THF or DMF) is critical to prevent hydrolysis .
Q. How do stereochemical variations in the bicyclic scaffold influence biological activity?
- Methodology : Enantioselective synthesis (e.g., chiral catalysts) generates stereoisomers for comparative studies. For example, the endo vs. exo configuration of substituents on the bicyclic system significantly alters binding to dopamine transporters (DAT). Pharmacological assays (e.g., radiolabeled ligand displacement) quantify these differences .
Q. What analytical challenges arise in characterizing reactive intermediates during derivatization?
- Methodology : Time-resolved techniques like in-situ IR spectroscopy monitor transient intermediates (e.g., enol triflates). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) detects low-abundance species. For air-sensitive intermediates, Schlenk line techniques ensure anhydrous/oxygen-free handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
